molecular formula C13H22INO3 B1375670 tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1160246-84-3

tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B1375670
CAS RN: 1160246-84-3
M. Wt: 367.22 g/mol
InChI Key: BYWOAGRBPWRFSD-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (TBIM-7-carboxylate) is a synthetic organic compound that has a wide variety of applications in scientific research. It is a carboxylate ester of tert-butyl iodide and a member of the azaspiro[3.5]nonane family. TBIM-7-carboxylate has been used in a variety of research experiments, ranging from organic synthesis to biochemistry and physiology.

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound has been utilized in the synthesis of spirocyclic 3-oxotetrahydrofurans, which are important for the preparation of biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
  • Efficient synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, offering a convenient entry point to novel compounds (Meyers et al., 2009).

Applications in Chemistry and Drug Design

  • Research has focused on the synthesis of a spirocyclic oxetane-fused benzimidazole using a similar compound, demonstrating the compound's relevance in novel chemical syntheses (Gurry, McArdle, & Aldabbagh, 2015).
  • Studies on the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones highlight the utility of related compounds in creating novel chemical structures (Huynh, Nguyen, & Nishino, 2017).

Molecular Structure Determination

  • NMR spectroscopy has been applied to assign the absolute configuration of related spirocyclic compounds, underscoring the importance of these compounds in stereochemical analysis (Jakubowska et al., 2013).

properties

IUPAC Name

tert-butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22INO3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(9-14)17-13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWOAGRBPWRFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
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tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 3
tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 4
tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 5
tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 6
tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

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